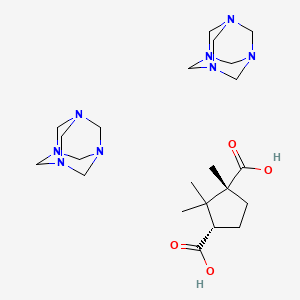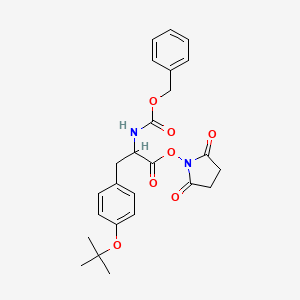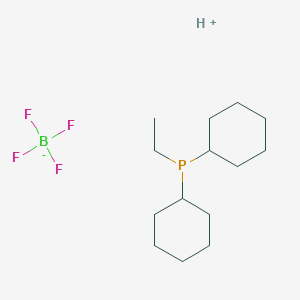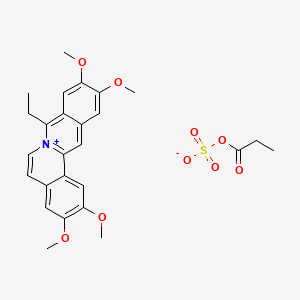
Homocoralyne sulfopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homocoralyne sulfopropionate is a synthetic derivative of the alkaloid coralyne. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a sulfopropionate group attached to the homocoralyne molecule, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homocoralyne sulfopropionate typically involves the sulfonation of homocoralyne. This process can be achieved through the reaction of homocoralyne with 3-chloropropanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: Homocoralyne sulfopropionate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide, leading to the replacement of the sulfopropionate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Homocoralyne sulfopropionate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antitumor properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of certain cancers and infectious diseases.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of homocoralyne sulfopropionate involves its interaction with cellular targets such as enzymes and receptors. The sulfopropionate group enhances its binding affinity to these targets, leading to the inhibition of specific biochemical pathways. For instance, in cancer cells, it may inhibit the activity of topoisomerase enzymes, thereby preventing DNA replication and inducing cell death.
Comparison with Similar Compounds
Homocoralyne sulfopropionate can be compared with other similar compounds such as:
Coralyne: The parent compound, which lacks the sulfopropionate group and has different solubility and reactivity properties.
Nitidine Chloride: Another alkaloid with antitumor properties, but with a different mechanism of action and molecular structure.
Berberine: A related alkaloid with antimicrobial and antitumor activities, but with distinct pharmacokinetic properties.
Uniqueness: this compound stands out due to its enhanced solubility and reactivity, making it more versatile in various chemical and biological applications. Its unique structural features allow for specific interactions with molecular targets, providing a basis for its potential therapeutic applications.
Properties
CAS No. |
51865-95-3 |
|---|---|
Molecular Formula |
C26H29NO9S |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
8-ethyl-2,3,10,11-tetramethoxyisoquinolino[2,1-b]isoquinolin-7-ium;propanoyl sulfate |
InChI |
InChI=1S/C23H24NO4.C3H6O5S/c1-6-18-17-13-23(28-5)21(26-3)11-15(17)9-19-16-12-22(27-4)20(25-2)10-14(16)7-8-24(18)19;1-2-3(4)8-9(5,6)7/h7-13H,6H2,1-5H3;2H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI Key |
FGWHDZFFHOGBBJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC.CCC(=O)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)
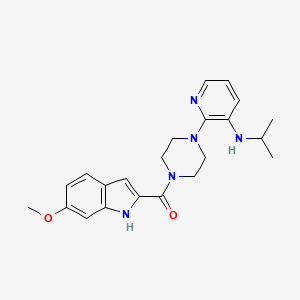


![[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid](/img/structure/B12813382.png)
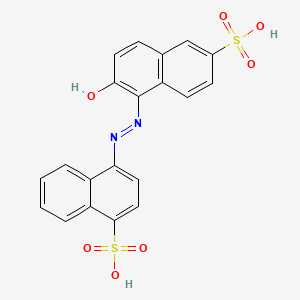

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)

